molecular formula C16H19NSi B14593760 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole CAS No. 61222-46-6

2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole

Cat. No.: B14593760
CAS No.: 61222-46-6
M. Wt: 253.41 g/mol
InChI Key: RCYYDNUAEVFEMZ-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole is an organic compound with the molecular formula C18H20 It is a derivative of indene, characterized by the presence of a phenyl group and three methyl groups attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole typically involves the reaction of 1-phenyl-1,3,3-trimethylindane with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the indane derivative is treated with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole involves its interaction with molecular targets and pathways within a given system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,3,3-trimethylindane
  • 1,1,3-Trimethyl-3-phenylindan
  • 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene

Uniqueness

2,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-1,3-benzazasilole is unique due to its specific structural arrangement and the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61222-46-6

Molecular Formula

C16H19NSi

Molecular Weight

253.41 g/mol

IUPAC Name

2,3,3-trimethyl-1-phenyl-2H-1,3-benzazasilole

InChI

InChI=1S/C16H19NSi/c1-13-17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(13,2)3/h4-13H,1-3H3

InChI Key

RCYYDNUAEVFEMZ-UHFFFAOYSA-N

Canonical SMILES

CC1N(C2=CC=CC=C2[Si]1(C)C)C3=CC=CC=C3

Origin of Product

United States

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